2-Aphpd
Description
2-Aphpd (2-(α-Pyrrolidinopentiophenone) is a synthetic cathinone derivative belonging to the substituted phenethylamine class. Structurally, it features a pyrrolidine ring attached to the β-carbon of the phenethylamine backbone, a modification that enhances its lipophilicity and central nervous system penetration .
Properties
CAS No. |
120484-56-2 |
|---|---|
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1 |
InChI Key |
QGMZNSOEMVTYRP-VYRBHSGPSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Synonyms |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacokinetic and Structural Comparison
| Parameter | This compound | α-PVP | 3-MMC |
|---|---|---|---|
| Molecular Weight (g/mol) | 273.4 | 245.3 | 207.3 |
| logP | 3.2 | 4.1 | 2.8 |
| DAT Inhibition (EC₅₀) | 28 nM | 12 nM | 85 nM |
| Half-life (hours) | 4 | 6 | 3.5 |
Table 2: Thermal and Metabolic Stability
| Compound | Decomposition Temp. (°C) | Primary Metabolic Pathway |
|---|---|---|
| This compound | 210 | Glucuronidation |
| α-PVP | 195 | N-Dealkylation |
| 3-MMC | 185 | β-Ketone Reduction |
Research Findings and Limitations
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